
1-(4-Fluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-Fluorophenyl)propan-2-ol, such as (2E)-1-(4-Fluorophenyl)-3-[4-(propan-2-yl) phenyl] prop-2-en-1-one, involves base-catalyzed Claisen-Schmidt condensation reactions. This approach highlights the versatility of 1-(4-Fluorophenyl)propan-2-ol in chemical synthesis and its role in forming complex molecular structures through condensation reactions (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure and conformation of 1-(4-Fluorophenyl)propan-2-ol derivatives have been extensively studied using techniques like X-ray diffraction. These studies reveal that such compounds often exhibit significant dihedral angles between terminal rings and intramolecular hydrogen bonding, contributing to their stability and reactivity (Salian et al., 2018).
Chemical Reactions and Properties
1-(4-Fluorophenyl)propan-2-ol and its derivatives participate in a variety of chemical reactions, demonstrating a broad range of chemical properties. For example, their ability to form stable crystal structures through weak intermolecular interactions such as C-H⋯O and C-F⋯π bonds is a testament to their chemical versatility and the influence of fluorine substitution on their reactivity and interaction potential (Salian et al., 2018).
科学的研究の応用
Synthesis of Chromans 1-(4-Fluorophenyl)propan-2-ol has been utilized in the cyclization to chroman. This process can occur through chromium tricarbonyl complexes or by using specific rhodium(III) cations, showcasing its role in facilitating complex organic synthesis reactions (Houghton, Voyle, & Price, 1980).
Antimicrobial Compound Synthesis The compound is used in the synthesis of novel antimicrobial agents. Specifically, it's involved in creating 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, demonstrating its application in developing new antimicrobial substances (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Structural Studies in Crystallography 1-(4-Fluorophenyl)propan-2-ol derivatives are used in crystallography for structural studies and analyses. The compound’s derivatives allow for detailed exploration of molecular structures through techniques like X-ray diffraction, aiding in understanding molecular geometry and interactions (Salian et al., 2018).
Homochiral Fluoro-Organic Compounds The compound plays a role in the microbial reduction of certain fluoro-organic compounds, aiding in the production of homochiral fluoro-organic substances. This application is significant in the field of stereochemistry and the production of chiral substances with high enantiomeric purity (Bernardi et al., 1988).
Vibrational Spectroscopy Studies Variants of 1-(4-Fluorophenyl)propan-2-ol are analyzed using vibrational spectroscopy methods such as FT-IR and Laser-Raman. These studies help in understanding the molecular vibrations and structure of fluoro-substituted compounds, contributing to the broader understanding of chemical properties and interactions (Sert et al., 2014).
Chemical Synthesis and Catalysis The compound is involved in various synthesis reactions, such as the preparation of allenylidene derivatives and alkenylcarbyne complexes. This demonstrates its role in facilitating complex chemical reactions and serving as a building block in organometallic chemistry (Bustelo et al., 2007).
Safety and Hazards
特性
IUPAC Name |
1-(4-fluorophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJGNXCUDQDKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484148.png)
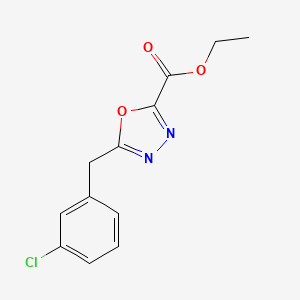

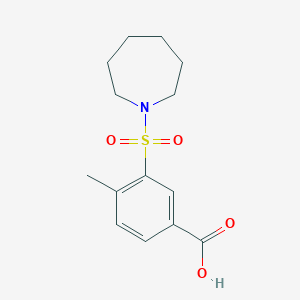
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
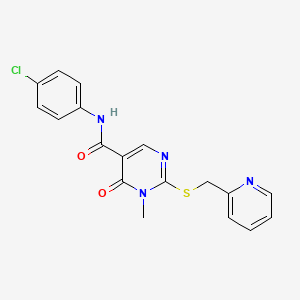
![7-Chloro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484156.png)
![8-(2-methoxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2484157.png)
![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
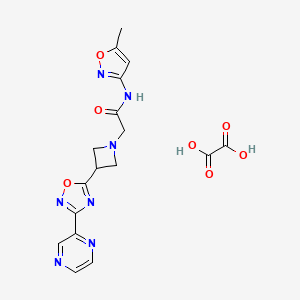
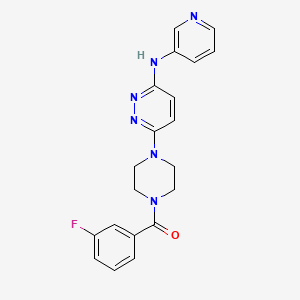
![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)